Acetic acid--3-[(2-ethylhexyl)oxy]propane-1,2-diol (2/1)
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Overview
Description
Acetic acid–3-[(2-ethylhexyl)oxy]propane-1,2-diol (2/1) is an organic compound known for its unique chemical structure and properties. It is also referred to as 3-(2-ethylhexyloxy)propane-1,2-diol. This compound is a colorless to pale yellow liquid with a characteristic odor. It is primarily used as a solvent and surfactant, offering thickening, moisturizing, and lubricating effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–3-[(2-ethylhexyl)oxy]propane-1,2-diol typically involves the oxidation of propane in the presence of oxygen under high temperature and pressure conditions. The reaction can be summarized as follows: [ \text{C}_3\text{H}_8 + \text{O}_2 \rightarrow \text{C}_3\text{H}_8\text{O}_3 ]
Industrial Production Methods
Industrial production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The reaction is carried out in a controlled environment to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Acetic acid–3-[(2-ethylhexyl)oxy]propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Typical nucleophiles include halides (Cl⁻, Br⁻) and hydroxides (OH⁻).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Acetic acid–3-[(2-ethylhexyl)oxy]propane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various chemical reactions and processes.
Biology: Employed in biochemical assays and as a stabilizer for biological samples.
Medicine: Utilized in pharmaceutical formulations for its moisturizing and stabilizing properties.
Industry: Applied in the production of cosmetics, personal care products, and industrial lubricants
Mechanism of Action
The mechanism of action of acetic acid–3-[(2-ethylhexyl)oxy]propane-1,2-diol involves its interaction with molecular targets and pathways. The compound acts as a surfactant, reducing surface tension and enhancing the solubility of other substances. It also exhibits antimicrobial properties, inhibiting the growth of microorganisms by disrupting their cell membranes .
Comparison with Similar Compounds
Similar Compounds
3-(2-ethylhexyloxy)propane-1,2-diol: A similar compound with comparable properties and applications.
2-ethylhexyl acetate: Another related compound used as a solvent and in the production of various industrial products
Uniqueness
Acetic acid–3-[(2-ethylhexyl)oxy]propane-1,2-diol stands out due to its unique combination of properties, including its effectiveness as a surfactant, solvent, and antimicrobial agent. Its versatility makes it valuable in a wide range of applications, from industrial to pharmaceutical uses .
Properties
CAS No. |
874190-22-4 |
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Molecular Formula |
C15H32O7 |
Molecular Weight |
324.41 g/mol |
IUPAC Name |
acetic acid;3-(2-ethylhexoxy)propane-1,2-diol |
InChI |
InChI=1S/C11H24O3.2C2H4O2/c1-3-5-6-10(4-2)8-14-9-11(13)7-12;2*1-2(3)4/h10-13H,3-9H2,1-2H3;2*1H3,(H,3,4) |
InChI Key |
HVGUIXDDRHDKPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COCC(CO)O.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
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